molecular formula C5H10N2O3 B160588 (S)-2,4-Diamino-2-methyl-4-oxobutanoic acid CAS No. 137346-51-1

(S)-2,4-Diamino-2-methyl-4-oxobutanoic acid

Cat. No.: B160588
CAS No.: 137346-51-1
M. Wt: 146.14 g/mol
InChI Key: XGKIMQBEEPDCSR-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2,4-Diamino-2-methyl-4-oxobutanoic acid is an organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes two amino groups, a methyl group, and a keto group attached to a butanoic acid backbone. Its stereochemistry is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,4-Diamino-2-methyl-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as amino acids or their derivatives. The synthetic route may involve:

    Protection of functional groups: Protecting groups are used to prevent unwanted reactions at specific sites.

    Formation of intermediates: Through reactions like alkylation or acylation.

    Deprotection and purification: Removing protecting groups and purifying the final product.

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques. These methods are optimized for high yield and purity, involving:

    Catalytic processes: Using catalysts to enhance reaction rates and selectivity.

    Continuous flow reactors: For efficient and scalable production.

    Advanced purification techniques: Such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2,4-Diamino-2-methyl-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of amino groups to nitro groups under oxidative conditions.

    Reduction: Reduction of the keto group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions at the amino or keto sites.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Including amines, alcohols, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

(S)-2,4-Diamino-2-methyl-4-oxobutanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2,4-Diamino-2-methyl-4-oxobutanoic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, including:

    Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Signal transduction: Modulating signaling pathways by interacting with receptors or other proteins.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diaminobutanoic acid: Lacks the methyl and keto groups.

    2-Amino-4-oxobutanoic acid: Missing one amino group.

    2-Methyl-4-oxobutanoic acid: Does not have the amino groups.

Uniqueness

(S)-2,4-Diamino-2-methyl-4-oxobutanoic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(2S)-2,4-diamino-2-methyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c1-5(7,4(9)10)2-3(6)8/h2,7H2,1H3,(H2,6,8)(H,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKIMQBEEPDCSR-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC(=O)N)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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